4-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
4-piperidin-1-ylsulfonylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S2/c12-18(14,15)10-4-6-11(7-5-10)19(16,17)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZLPLIHIUJEDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921090-59-7 | |
| Record name | 4-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride typically involves the reaction of piperidine with benzene-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is stirred at room temperature for several hours, and the product is then isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow processes can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
4-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride is a chemical compound with a molecular formula of C12H14ClNO4S2 and a molecular weight of approximately 323.82 g/mol. It consists of a benzene ring substituted with two sulfonyl groups and a piperidine moiety. The presence of sulfonyl chloride functional groups gives this compound its reactivity and ability to participate in various chemical reactions.
Scientific Research Applications
4-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride has a variety of applications in scientific research.
Chemistry It is used as a building block in the synthesis of complex organic molecules. The sulfonyl chloride functional group in 4-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride makes it vulnerable to nucleophilic attack. Key reactions include:
- Amination to form sulfonamides
- Esterification to form sulfonates
- Hydrolysis to form sulfonic acids
Biology It is investigated for its potential as an enzyme inhibitor.
Medicine Explored for its antimicrobial and anticancer properties. As an intermediate in the synthesis of pharmaceuticals, it is particularly useful for those targeting bacterial infections because of its sulfonamide moiety.
Industry It is utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles and form covalent bonds with target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate linkages with amines or alcohols, respectively . This reactivity makes it useful in modifying biomolecules and synthesizing complex organic compounds.
Comparison with Similar Compounds
Structural and Electronic Effects
The reactivity and applications of sulfonyl chlorides are influenced by substituents on the benzene ring. Below is a comparison of key structural analogs:
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| 4-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride | Piperidine-sulfonyl (position 4) | C₁₁H₁₃ClNO₄S₂ | 329.81 g/mol | Bulky, basic nitrogen, hydrogen bonding |
| 4-Chlorobenzene-1-sulfonyl chloride | Chloro (position 4) | C₆H₄Cl₂O₂S | 211.07 g/mol | Electron-withdrawing, moderate reactivity |
| 4-tert-Butylbenzene-1-sulfonyl chloride | tert-Butyl (position 4) | C₁₀H₁₃ClO₂S | 232.73 g/mol | Sterically hindered, lipophilic |
| 4-(Trifluoromethyl)benzene-1-sulfonyl chloride | Trifluoromethyl (position 4) | C₇H₄ClF₃O₂S | 248.62 g/mol | Strongly electron-withdrawing, polar |
| 4-Isopropylbenzene-1-sulfonyl chloride | Isopropyl (position 4) | C₉H₁₁ClO₂S | 218.70 g/mol | Moderately bulky, hydrophobic |
| 4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride | Pyrrolidinone (position 4) | C₁₀H₁₀ClNO₃S | 267.71 g/mol | Hydrogen-bond acceptor, polar |
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl, sulfonyl) increase the electrophilicity of the sulfonyl chloride, enhancing reactivity toward nucleophiles like amines .
- Steric Effects: Bulky substituents (e.g., tert-butyl, piperidine-sulfonyl) reduce reaction rates in nucleophilic substitutions due to hindered access to the reactive site .
- Bioactivity: Piperidine and pyrrolidinone substituents introduce hydrogen-bonding capabilities, improving interactions with biological targets .
Biological Activity
4-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride, also known by its CAS number 921090-59-7, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound consists of a piperidine ring attached to two sulfonyl groups, which significantly influence its reactivity and biological interactions. Its molecular formula is , with a molecular weight of approximately 304.38 g/mol .
The biological activity of 4-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride is primarily attributed to its interaction with various biological targets, which may include enzymes and receptors involved in cellular signaling pathways. The sulfonyl groups likely enhance the compound's ability to form strong interactions with target proteins through hydrogen bonding and electrostatic interactions.
Anticancer Activity
Research has indicated that sulfonamide derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 4-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, particularly in breast cancer cells .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it exhibits inhibitory effects against a range of bacterial strains, potentially making it a candidate for developing new antibiotics. The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
Case Study 1: Anticancer Efficacy
In a controlled study involving human breast cancer cell lines (MCF-7), treatment with 4-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 12 µM, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 12 | 50 |
| 15 | 30 |
Case Study 2: Antimicrobial Activity
A separate study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) of 8 µg/mL against S. aureus and 16 µg/mL against E. coli, suggesting substantial antimicrobial potential.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the piperidine ring or sulfonyl groups can significantly alter the biological activity of the compound. For instance, substituents that increase electron density on the aromatic ring enhance anticancer activity, while bulky groups may hinder binding to target sites .
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, making it a viable candidate for further development as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via sulfonation and chlorination steps. For example, sulfonyl chloride groups can be introduced by reacting piperidine derivatives with chlorosulfonic acid under controlled temperatures (0–5°C to avoid side reactions). Stoichiometric excess of chlorinating agents (e.g., SOCl₂ or PCl₅) ensures complete conversion of sulfonic acid intermediates to sulfonyl chlorides . Yield optimization requires anhydrous conditions and inert atmospheres to prevent hydrolysis. Monitoring via TLC or NMR (e.g., disappearance of -SO₃H signals at δ 10–12 ppm) confirms reaction progress.
Q. What safety precautions are critical when handling 4-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride in laboratory settings?
- Methodological Answer : The compound’s reactivity (e.g., hydrolysis to corrosive sulfonic acids) necessitates strict safety protocols:
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation (H335 hazard) .
- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents. Avoid water to prevent exothermic reactions .
Advanced Research Questions
Q. How can researchers address challenges in purifying 4-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride due to its hygroscopic and reactive nature?
- Methodological Answer : Purification via recrystallization requires non-polar solvents (e.g., hexane/toluene mixtures) under nitrogen to minimize moisture exposure. Column chromatography (silica gel, eluent: dichloromethane/ethyl acetate) is feasible but risks partial hydrolysis; pre-drying silica and solvents with molecular sieves improves stability . For hygroscopic samples, lyophilization or storage in flame-sealed ampules under argon is recommended .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how do conflicting data arise?
- Methodological Answer :
- NMR : Key signals include piperidine protons (δ 1.5–2.5 ppm, multiplet) and aromatic protons (δ 7.5–8.0 ppm). Discrepancies in reported shifts may stem from solvent polarity or residual moisture .
- X-ray Diffraction : Single-crystal X-ray resolves sulfonyl and piperidine geometries. Contradictions in bond angles (e.g., S–O vs. S–Cl distances) often arise from crystal packing effects or disorder in the sulfonyl group .
- Mass Spectrometry : ESI-MS in negative mode confirms molecular ion peaks ([M-Cl]⁻). Variability in fragmentation patterns may reflect instrument-specific ionization efficiency .
Q. How can researchers resolve contradictions in literature regarding the compound’s stability under acidic/basic conditions?
- Methodological Answer : Stability studies using HPLC or kinetic assays under controlled pH (e.g., buffered solutions at pH 2–12) reveal degradation pathways. For instance, hydrolysis rates increase in basic conditions (pH > 10) due to nucleophilic attack on the sulfonyl chloride. Conflicting data may arise from differences in solvent systems (aqueous vs. mixed solvents) or temperature . Redesigning experiments with standardized buffers (e.g., acetate pH 4.6 ) and in situ FTIR monitoring improves reproducibility.
Application-Focused Questions
Q. What role does 4-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride play in synthesizing covalent organic frameworks (COFs) or pharmaceutical intermediates?
- Methodological Answer : The compound serves as a bifunctional linker in COFs, enabling π-stacking via the benzene ring and hydrogen bonding through the sulfonyl group. For example, condensation with boronic acids forms porous architectures (pore size ~10–20 Å), as validated by BET surface area analysis (>700 m²/g) . In drug development, it acts as a sulfonating agent for amine/heterocycle functionalization, critical for protease inhibitor design .
Q. What strategies mitigate side reactions when using this compound in nucleophilic substitutions?
- Methodological Answer : Competing hydrolysis is minimized by:
- Temperature Control : Reactions at –20°C slow water ingress.
- Scavengers : Adding molecular sieves or desiccants (e.g., MgSO₄) traps moisture.
- Protecting Groups : Pre-protecting nucleophiles (e.g., tert-butoxycarbonyl for amines) reduces unwanted side reactions. Post-reaction quenching with ice-cold sodium thiosulfate neutralizes excess reagent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
